亚硫酸二(2,2,2-三氟乙酯)

描述

Bis(2,2,2-trifluoroethyl) sulfite is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with trifluoromethyl groups and sulfur-containing moieties have been studied extensively. These compounds exhibit interesting chemical and physical properties due to the presence of highly electronegative fluorine atoms and the versatile chemistry of sulfur .

Synthesis Analysis

The synthesis of related sulfur-nitrogen compounds has been reported, where bis((trifluoromethyl)sulfonyl)amine and its derivatives were synthesized and characterized . Similarly, bis(trifluoromethyl) sulfone was obtained as a byproduct in a related synthesis . These syntheses often involve reactions with sulfur diimides, sulfonyl chlorides, or reactions involving sulfur difluoride . The methods used to synthesize these compounds could potentially be adapted to synthesize bis(2,2,2-trifluoroethyl) sulfite.

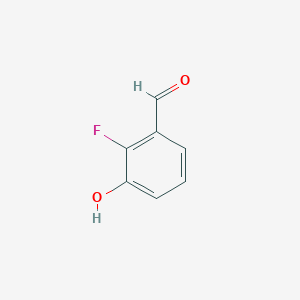

Molecular Structure Analysis

The molecular structures of these compounds are often characterized using spectroscopic methods and crystallography. For instance, bis(trifluoromethyl) sulfoxide was characterized spectroscopically and its structure was supported by isotopic labeling and DFT calculations . The crystal structure of bis(triphenylstannyl)sulfite was determined using X-ray structural analysis, revealing monomeric structures in solution and polymeric chains in the solid state . These techniques could be applied to determine the molecular structure of bis(2,2,2-trifluoroethyl) sulfite.

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse. Bis(trifluoromethyl)sulfine reacts with thiols, amines, ethers, and 1,3-dipoles to form various products . Bis(trifluoromethyl)sulfene can be stabilized as an amine adduct and undergoes hydrolysis to form sulfonates . These reactions demonstrate the potential reactivity of bis(2,2,2-trifluoroethyl) sulfite with various nucleophiles and electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the trifluoromethyl groups and the sulfur-containing functional groups. Bis(trifluoromethyl) sulfone exhibits vibrational and conformational properties that were studied using spectroscopy and quantum chemical calculations . The polysulfonylamines described in the literature have unique hydrogen bonding patterns and exhibit high thermal stability . These properties suggest that bis(2,2,2-trifluoroethyl) sulfite would also have unique physical and chemical properties worthy of investigation.

科学研究应用

酸催化水解

亚硫酸二(2,2,2-三氟乙酯)已在水和水溶液中酸催化水解的背景下进行了研究,揭示了其反应机理。Salomon (1977) 的研究分析了其在浓酸溶液中的水解速率,表明酸性溶液中卤离子存在双分子机理和催化作用 (Salomon,1977).

金属氧化物溶解

2015 年,Dupont 等人报道了使用具有双(三氟甲磺酰)酰亚胺阴离子的磺酸官能化离子液体,能够溶解金属氧化物。这在金属离子的溶剂萃取研究中具有潜在应用 (Dupont、Raiguel 和 Binnemans,2015).

溶解度研究

Salomon (1977) 进一步研究了含有亚硫酸二(2,2,2-三氟乙酯)的混合物中卤化银的溶解度,这有助于我们了解其对离子稳定和溶剂化的影响 (Salomon,1977).

增强锂硫电池

Gordin 等人于 2014 年进行的一项研究探讨了与亚硫酸二(2,2,2-三氟乙酯)密切相关的二(2,2,2-三氟乙基)醚作为锂硫电池中电解质共溶剂的用途。这证明了此类化合物提高电池性能的潜力 (Gordin 等,2014).

晶体结构分析

Herberhold 等人 (1997) 对亚硫酸二(三苯基锡基)的晶体结构的研究提供了对类似化合物的固态性质的见解,这可能对理解亚硫酸二(2,2,2-三氟乙酯)有影响 (Herberhold、Gerstmann、Milius 和 Wrackmeyer,1997).

线粒体成像和检测

2019 年,Wang 等人开发了用于线粒体成像和亚硫酸盐/重亚硫酸盐检测的双光子荧光探针,证明了此类化合物在生物医学研究中的相关性 (Wang 等,2019).

燃料电池应用

Bae 等人 (2009) 合成了含有芴基团的磺化聚(芳醚砜),使用亚硫酸二(2,2,2-三氟乙酯)的衍生物,用于燃料电池应用 (Bae、Miyatake 和 Watanabe,2009).

作用机制

Target of Action

Bis(2,2,2-trifluoroethyl) sulfite is primarily used as an additive in various applications. It enhances the performance of water-based inks and coatings . In the context of batteries, it targets the electrolyte component, specifically in lithium-ion batteries .

Mode of Action

It is known to form hydrogen bonds and/or ionic interactions with molecules on the substrate surface . In lithium-ion batteries, it interacts with the electrolyte to enhance performance and stability .

Biochemical Pathways

It may influence the movement of ions within the electrolyte, affecting the overall efficiency and performance of the battery .

Result of Action

The primary result of Bis(2,2,2-trifluoroethyl) sulfite’s action is the enhancement of performance in its target applications. In water-based inks and coatings, it improves the product’s overall performance . In lithium-ion batteries, it contributes to improved cycling stability and rate capability compared to conventional flammable liquid electrolytes .

Action Environment

The efficacy and stability of Bis(2,2,2-trifluoroethyl) sulfite can be influenced by environmental factors. For instance, in lithium-ion batteries, its effectiveness can be affected by the operating conditions of the battery, such as temperature and voltage . It has remarkable thermal and electrochemical stability, making it an excellent choice for use in high-temperature and high-voltage applications .

安全和危害

Bis(2,2,2-trifluoroethyl) sulfite is considered hazardous. It is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves, eye protection, and face protection .

属性

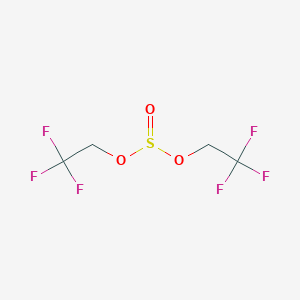

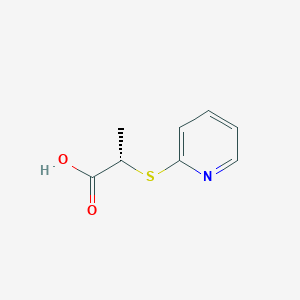

IUPAC Name |

bis(2,2,2-trifluoroethyl) sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O3S/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNOLEGWKGMONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OS(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00312357 | |

| Record name | Bis(2,2,2-trifluoroethyl)sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53749-89-6 | |

| Record name | NSC252924 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2,2,2-trifluoroethyl)sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reaction of Bis(2,2,2-trifluoroethyl) sulfite with chlorine fluoride?

A1: The research paper investigates the reaction of Bis(2,2,2-trifluoroethyl) sulfite with chlorine fluoride, providing evidence for an Arbuzov rearrangement mechanism []. This rearrangement is a two-step process involving the attack of a nucleophile (in this case, the sulfite) on an alkyl halide (chlorine fluoride), followed by a rearrangement that leads to the formation of a new phosphorus-carbon bond. The study delves into the specific reaction pathway and product formation, offering valuable insights into the reactivity of Bis(2,2,2-trifluoroethyl) sulfite.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)